Product packaging for Benzoyltaxol(Cat. No.:CAS No. 156481-34-4)

Benzoyltaxol

Cat. No.: B119456
CAS No.: 156481-34-4
M. Wt: 958 g/mol
InChI Key: ULRXXOPTBNYPKA-VFTBNVCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyltaxol is a taxane derivative related to Paclitaxel (Taxol), a potent microtubule-stabilizing agent. Like Paclitaxel, its primary research value lies in its ability to disrupt mitotic cell division by binding to β-tubulin on microtubules and promoting their assembly and stabilization . This stabilization inhibits the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest and apoptosis, making it a crucial tool for studying cell division, cytoskeleton dynamics, and cancer biology . This compound is provided for Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this compound for fundamental studies on the mechanism of action of microtubule-targeting drugs, for exploring structure-activity relationships within the taxane family, and in the development of novel anti-cancer agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H55NO15 B119456 Benzoyltaxol CAS No. 156481-34-4

Properties

CAS No.

156481-34-4

Molecular Formula

C54H55NO15

Molecular Weight

958 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-benzoylbenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C54H55NO15/c1-29-37(68-50(64)43(60)41(32-16-10-7-11-17-32)55-48(62)35-24-22-34(23-25-35)42(59)33-18-12-8-13-19-33)27-54(65)47(69-49(63)36-20-14-9-15-21-36)45-52(6,38(58)26-39-53(45,28-66-39)70-31(3)57)46(61)44(67-30(2)56)40(29)51(54,4)5/h7-25,37-39,41,43-45,47,58,60,65H,26-28H2,1-6H3,(H,55,62)/t37-,38-,39+,41-,43+,44+,45-,47-,52+,53-,54+/m0/s1

InChI Key

ULRXXOPTBNYPKA-VFTBNVCNSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C

Synonyms

enzoyl-taxol
benzoyltaxol

Origin of Product

United States

Contextualization Within Taxane Diterpenoid Research

Benzoyltaxol is a naturally occurring taxane (B156437) diterpenoid found in species of the Taxus genus, such as the Pacific yew (Taxus brevifolia) and the Chinese yew (Taxus chinensis). google.comgoogle.comacs.org Its core structure is closely related to that of the renowned anticancer agent, Paclitaxel (B517696) (Taxol). The primary distinction lies in the side chain attached at the C13 position of the baccatin (B15129273) III core. This structural similarity places this compound and its derivatives at the heart of structure-activity relationship (SAR) studies within the taxane class.

Researchers have utilized this compound and its precursor, baccatin III, as starting materials for the semi-synthesis of a wide array of Paclitaxel analogs. researchgate.net The goal of these synthetic endeavors is often to investigate how modifications to the benzoyl moieties affect the biological properties of the molecule, such as its ability to promote microtubule assembly. researchgate.net By systematically altering the benzoyl groups at various positions, scientists can probe the specific interactions between the taxane molecule and its biological target, β-tubulin. This approach has led to the development of numerous derivatives with biological activities similar to or, in some cases, distinct from Paclitaxel. researchgate.net

Elucidation of Biosynthetic Pathways Involving Benzoyltaxol Precursors

Overview of Taxane (B156437) Biosynthesis from Geranylgeranyl Diphosphate (B83284)

The journey to creating the complex taxane skeleton commences from a common starting block in terpenoid synthesis, geranylgeranyl diphosphate (GGPP). nih.govencyclopedia.pub The entire biosynthetic pathway is estimated to involve around 20 distinct enzymatic reactions to reach the final product, paclitaxel (B517696). nih.govencyclopedia.pubdocumentsdelivered.com This process can be broadly categorized into three main stages: the formation of the core taxane skeleton, extensive modification of this skeleton, and the synthesis and attachment of a side chain. nih.gov

The first committed step in the biosynthesis of all taxoids is the cyclization of the linear precursor, GGPP. researchgate.net This reaction is catalyzed by the enzyme taxadiene synthase (TS) , which masterfully constructs the characteristic tricyclic taxane core, yielding the parent hydrocarbon taxa-4(5),11(12)-diene . researchgate.netresearchgate.net

Following the formation of this foundational olefin, a cascade of functionalization reactions begins. The first of these is a hydroxylation at the C5 position of the taxadiene core. This reaction is mediated by taxadiene 5α-hydroxylase , a member of the cytochrome P450 enzyme family, which converts taxadiene to taxa-4(20),11(12)-dien-5α-ol . researchgate.netthieme-connect.com Subsequently, the first of several acylation reactions occurs. The enzyme taxadien-5α-ol-O-acetyltransferase (TAT) utilizes acetyl-CoA to catalyze the acetylation of the 5α-hydroxyl group, forming taxadien-5α-yl acetate (B1210297) . nih.govnih.gov This acetylation is a crucial, albeit slow, step that prepares the molecule for subsequent downstream hydroxylations. nih.gov

Cytochrome P450 monooxygenases (CYPs) are indispensable to the biosynthesis of taxanes, orchestrating approximately half of the nearly 20 enzymatic steps in the pathway to paclitaxel. researchgate.netnih.govnih.gov These enzymes are responsible for introducing oxygen atoms at multiple positions on the taxane core, a critical process for creating the final, highly functionalized molecule. nih.gov

Following the initial C5 hydroxylation, a family of distinct yet highly similar CYP enzymes catalyzes further oxidations at various positions, including C1, C2, C7, C9, C10, and C13. nih.gov The discovery of six novel cytochrome P450 taxoid hydroxylases from Taxus cuspidata cells highlighted their central role. nih.gov Despite sharing high sequence similarity (often >70%), these hydroxylases exhibit unique substrate specificities. nih.gov This enzymatic characteristic leads to a complex biosynthetic network with multiple diverging and converging branches, rather than a simple linear pathway. encyclopedia.pubnih.gov For example, after the initial formation of taxadien-5α-ol, the pathway can bifurcate, with subsequent hydroxylations occurring in different orders, such as at the C10 or C13 positions. encyclopedia.pub The formation of the signature oxetane (B1205548) D-ring, a key structural feature for biological activity, is also a puzzling transformation believed to be catalyzed by a cytochrome P450 enzyme. acs.orgresearchgate.net

Intermediates and Branch Points in Taxane Diterpenoid Biosynthesis Leading to Benzoyltaxol

As the taxane core undergoes sequential modifications, it passes through key intermediate stages and branch points that can lead to a wide variety of taxoids or continue on the path toward paclitaxel.

A pivotal intermediate in the synthesis of paclitaxel is baccatin (B15129273) III . nih.govpku.edu.cn This highly functionalized diterpenoid core is the direct precursor to which the C13 side chain is attached. pku.edu.cnresearchgate.net Its formation requires the completion of the core oxygenation and acylation steps, including the creation of the oxetane ring. nih.govresearchgate.net

Recent breakthroughs have led to the identification of the complete set of enzymes required to produce baccatin III. nih.govsciencecast.org A key step in its formation is the acetylation of its immediate precursor, 10-deacetylbaccatin III (10-DAB) . nih.gov This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) , which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl position. nih.govnih.gov The elucidation of the full baccatin III pathway, including the discovery of a bifunctional cytochrome P450, taxane oxetanase 1 (TOT1) , which forms the oxetane ring, represents a significant advance in understanding taxane biosynthesis. nih.govresearchgate.net

Acylation reactions, which add acyl or aroyl groups to the taxane skeleton, are among the most important modifications in the pathway and are catalyzed by a family of acyl-CoA-dependent acyltransferases (ACTs). nih.gov These reactions are crucial for the structural diversity of the more than 350 known taxoids and contribute significantly to the biological activity of the final molecule. pnas.orgnih.gov At least five key acyltransferase steps are involved in the main pathway to paclitaxel. nih.govnih.gov

These enzymes exhibit distinct specificities for both their taxoid substrates and their acyl-CoA co-substrates, which include acetyl-CoA, benzoyl-CoA, and phenylalanoyl-CoA. nih.gov The ordered action of these transferases builds the final decorated core and side chain.

Enzymatic Benzoylation Processes in Taxane Biosynthesis

Two critical benzoylation steps, catalyzed by distinct benzoyltransferases, are required for the synthesis of paclitaxel. These enzymes are responsible for adding benzoyl groups, derived from benzoyl-CoA, to specific positions on the taxane molecule.

The first of these is the benzoylation of the C2α-hydroxyl group on the taxane ring, a reaction that occurs at a late stage in the formation of the baccatin III scaffold. nih.gov This step is catalyzed by taxane-2α-O-benzoyltransferase (TBT) . nih.govnih.gov The gene for this enzyme was isolated from Taxus cuspidata, and the recombinant enzyme was shown to be highly specific for the C2 position of a functionalized taxane nucleus. nih.gov

The final acylation step in the entire biosynthetic pathway is the N-benzoylation of the C13 side chain. researchgate.netpnas.org This reaction is catalyzed by N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) . nih.govresearchgate.net This enzyme attaches a benzoyl group to the amino group of the phenylisoserine (B1258129) side chain of the precursor, N-dethis compound. researchgate.netpnas.org Research has shown that the enzyme has a clear preference for N-dethis compound over N-debenzoyl-2'-deoxytaxol, which indicates that hydroxylation at the C2' position of the side chain precedes this final N-benzoylation. researchgate.net Furthermore, DBTNBT shows strong selectivity for benzoyl-CoA as the acyl donor, as it does not effectively use other co-substrates like tigloyl-CoA, which would lead to related taxoids such as cephalomannine (B1668392). researchgate.net This specificity underscores its role in the definitive step of paclitaxel biosynthesis.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound Precursors

Enzyme Name (Abbreviation)FunctionClass
Taxadiene Synthase (TS)Cyclizes GGPP to form the initial taxadiene skeleton. researchgate.netresearchgate.netTerpene Synthase
Taxadiene 5α-HydroxylaseCatalyzes the first hydroxylation of the taxane core at the C5 position. researchgate.netthieme-connect.comCytochrome P450
Taxadien-5α-ol-O-acetyltransferase (TAT)Acetylates the C5-hydroxyl group of taxadien-5α-ol. nih.govnih.govAcyltransferase
Taxane 10β-HydroxylaseHydroxylates the taxane core at the C10 position. nih.govCytochrome P450
Taxane-2α-O-benzoyltransferase (TBT)Adds a benzoyl group to the C2 position of the taxane core. nih.govnih.govAcyltransferase
10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT)Acetylates 10-deacetylbaccatin III to form baccatin III. nih.govnih.govAcyltransferase
Baccatin III 13-O-(3-amino-3-phenylpropanoyl) Transferase (BAPT)Attaches the C13 side chain to the baccatin III core. researchgate.netAcyltransferase
N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT)Catalyzes the final N-benzoylation of the C13 side chain. nih.govpnas.orgAcyltransferase

Characterization of Benzoyl-CoA:Taxane 2α-O-benzoyltransferase (TBT)

A key enzyme in the mid-stage of the Paclitaxel biosynthetic pathway is the taxane 2α-O-benzoyltransferase (TBT). A cDNA clone encoding this enzyme has been isolated from yew species, including Taxus cuspidata and Taxus media. nih.govnih.govscialert.net The full-length cDNA from T. cuspidata contains an open reading frame of 1,320 base pairs, which encodes a protein of 440 amino acids with a calculated molecular weight of 50,089 Da. nih.govnih.gov Similarly, the cDNA isolated from Taxus media (designated TmTBT) is 1478 bp long with a 1320 bp open reading frame, also encoding a 440-residue protein with a molecular weight of 50,090 Da and an isoelectric point (pI) of 6.25. scialert.net

Functional expression of the TBT cDNA in Escherichia coli has allowed for the characterization of the recombinant enzyme. nih.govnih.gov This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to the 2α-hydroxyl position of a taxane intermediate. nih.govnih.gov Specifically, it facilitates the conversion of 2-debenzoyl-7,13-diacetylbaccatin III to 7,13-diacetylbaccatin III. nih.govnih.gov Research has confirmed that the enzyme is apparently regiospecific for the acylation of the 2α-hydroxyl group on the taxane nucleus. nih.govnih.gov

Kinetic analysis of the recombinant TBT from T. cuspidata revealed a pH optimum of approximately 8.0, which is characteristic of many plant acyltransferases. nih.gov The enzyme's affinity for its substrates was determined, with Km values of 0.64 mM for the taxoid substrate (2-debenzoyl-7,13-diacetylbaccatin III) and 0.30 mM for benzoyl-CoA. nih.govnih.gov The identification and characterization of the TBT gene represent a significant step in understanding the three key transferase genes responsible for acylating the taxane core to produce the baccatin III intermediate. nih.gov

Table 1: Properties of Recombinant Benzoyl-CoA:Taxane 2α-O-benzoyltransferase (TBT) from Taxus cuspidata

PropertyValueSource
Gene Source Taxus cuspidata nih.govnih.gov
Encoded Protein 440 amino acids nih.govnih.gov
Molecular Weight 50,089 Da nih.govnih.gov
Optimal pH ~8.0 nih.gov
Km (2-debenzoyl-7,13-diacetylbaccatin III) 0.64 mM nih.govnih.gov
Km (Benzoyl-CoA) 0.30 mM nih.govnih.gov
Function Catalyzes benzoylation at the C2 position of the taxane core nih.gov

Role of Dethis compound N-benzoyl transferase (DBTNBT) in Side Chain Formation

The final step in the biosynthesis of Paclitaxel is the N-benzoylation of the C13 side chain, a reaction catalyzed by N-debenzoyl-paclitaxel:N-benzoyltransferase (DBTNBT). nih.govnih.gov This enzyme is responsible for transferring a benzoyl group from benzoyl-CoA to the amino group of N-dethis compound. nih.govnih.govnih.gov The biosynthetic sequence leading to this final step is thought to involve the attachment of the β-phenylalanine side chain to baccatin III, forming N-debenzoyl-2'-deoxytaxol, followed by hydroxylation at the C2' position to yield N-dethis compound, which is the immediate precursor for the final N-benzoylation. nih.govnih.gov

A cDNA encoding the DBTNBT enzyme was isolated from a Taxus cell cDNA library. nih.govnih.gov Characterization of the recombinant enzyme confirmed its role in the terminal step of the pathway. nih.gov The enzyme demonstrates a clear substrate preference. When tested with both N-dethis compound and N-debenzoyl-2'-deoxytaxol, the enzyme showed a preference for N-dethis compound, with a catalytic efficiency (V/Km) approximately two times higher for this substrate. nih.govnih.gov This finding supports the proposed biosynthetic order where 2'-hydroxylation occurs before the final N-benzoylation step. nih.govnih.gov

The DBTNBT enzyme catalyzes the stereoselective coupling of its substrates. nih.gov For example, it acts on the surrogate substrate N-debenzoyl-(3’RS)-2’-deoxytaxol with benzoyl-CoA to predominantly form one 3’-epimer of 2’-deoxytaxol. nih.gov The characterization of DBTNBT provides crucial insight into the completion of the Paclitaxel side chain assembly. nih.gov

Substrate Specificity and Catalytic Mechanisms of Benzoyltransferases

The benzoyltransferases in the Paclitaxel pathway, TBT and DBTNBT, exhibit distinct substrate specificities that ensure the correct assembly of the final molecule. nih.gov These enzymes belong to the BAHD family of acyltransferases. nih.gov

TBT is regiospecific, targeting the 2α-hydroxyl group for benzoylation, which is an important modification of the taxane core. nih.govnih.gov This specificity ensures that the benzoyl group is attached at the correct position early in the modification of the taxane skeleton. nih.gov

DBTNBT, which acts at the end of the pathway, shows specificity for both its acyl acceptor (the taxane) and its acyl donor (the coenzyme A thioester). nih.govnih.gov As mentioned, it has a modest but significant kinetic preference for N-dethis compound over N-debenzoyl-2'-deoxytaxol. nih.gov Furthermore, its specificity for the acyl donor is stringent. The enzyme shows a strong preference for benzoyl-CoA. nih.govnih.gov It does not effectively catalyze the transfer of other acyl groups, such as tigloyl-CoA, hexanoyl-CoA, or butanoyl-CoA. nih.govnih.gov This explains why DBTNBT is responsible for the synthesis of Paclitaxel specifically, and not for related N-acylated taxoids like cephalomannine (Taxol B), taxol C, or taxol D. nih.govnih.gov These findings strongly suggest that other distinct N-acyltransferases are responsible for the formation of these other Paclitaxel analogs. nih.govnih.gov

The defined substrate preferences of these benzoyltransferases are critical for directing flux through the biosynthetic pathway towards the production of Paclitaxel and for generating the diversity of taxane compounds found in yew species. nih.govnih.gov

Table 2: Substrate Specificity of N-debenzoyl-paclitaxel:N-benzoyltransferase (DBTNBT)

Substrate TypePreferred SubstrateNot Utilized / Poorly UtilizedSource
Taxane (Acyl Acceptor) N-dethis compoundN-debenzoyl-2'-deoxytaxol nih.govnih.gov
Acyl-CoA (Acyl Donor) Benzoyl-CoATigloyl-CoA, Hexanoyl-CoA, Butanoyl-CoA nih.govnih.gov

Synthetic and Semisynthetic Strategies for Benzoyltaxol and Analogues

Chemical Synthesis Approaches to the Taxane (B156437) Core and Side Chains

The total synthesis of Benzoyltaxol is a landmark achievement in organic chemistry, with multiple research groups developing unique strategies to construct its intricate tetracyclic core and ester side chain. The core, a baccatin (B15129273) III molecule, consists of a [6-8-6] tricyclic system fused to a four-membered oxetane (B1205548) ring, presenting significant synthetic hurdles. wikipedia.org

Pioneering total syntheses were reported in 1994 by the groups of Robert A. Holton and K. C. Nicolaou, employing distinct convergent strategies. wikipedia.orgwikipedia.org In a convergent synthesis, different parts of the molecule are synthesized separately before being joined together. Nicolaou's approach, for example, involved the assembly of the A and C rings, which were then linked to form the central eight-membered B ring. wikipedia.org

The table below summarizes some of the key total synthesis approaches, highlighting the diversity of strategies employed to construct this complex natural product.

Research Group Year Reported Key Strategy Highlights
Holton1994Linear synthesis starting from a natural product, patchoulene oxide. chemeurope.com
Nicolaou1994Convergent synthesis involving the union of A and C ring synthons to form the B ring. wikipedia.org
Danishefsky1996Started from the Wieland-Miescher ketone. wikipedia.org
Wender1997Initiated from pinene. wikipedia.org
Kuwajima1998Convergent approach with a different disconnection of the A and C ring fragments. researchgate.net

Semisynthetic Routes from Natural Taxane Precursors

Semisynthesis has emerged as a more practical and economically feasible approach for the production of this compound and its analogues. These methods utilize advanced taxane intermediates that are naturally present in higher abundance than this compound itself in various Taxus species.

Acylation of N-dethis compound

A straightforward method for generating this compound and its analogues involves the acylation of N-dethis compound. This precursor is a taxane that possesses the complete core and C-13 side chain of this compound but lacks the N-benzoyl group on the side chain.

The Schotten-Baumann reaction is an effective method for this transformation. ijirset.com This reaction typically involves the treatment of N-dethis compound with an acyl chloride in the presence of a base. ijirset.comgoogle.com This approach is particularly valuable for the synthesis of a wide array of N-acyl analogues by simply varying the acylating agent. google.comnih.gov For instance, reacting N-dethis compound with different acyl chlorides or carboxylic acids (activated with agents like DCC and DMAP) allows for the introduction of diverse functional groups at the nitrogen of the side chain. google.com It has been noted, however, that under certain micro-scale conditions, the Schotten-Baumann method can lead to an undesired side reaction, 2'-deoxygenation. nih.gov

The enzymatic N-benzoylation of N-dethis compound represents the final step in the natural biosynthetic pathway of this compound. nih.gov Studies have identified and characterized the N-benzoyltransferase enzyme responsible for this reaction. nih.gov This enzyme displays a preference for N-dethis compound over N-debenzoyl-2'-deoxytaxol, suggesting that 2'-hydroxylation precedes N-benzoylation in nature. nih.gov

Conversion of Cephalomannine (B1668392) to Taxol and N-Acyl Analogues

Cephalomannine is another naturally occurring taxane that is often co-isolated with this compound. researchgate.netresearchgate.net It differs from this compound in the structure of the N-acyl group on the C-13 side chain, featuring a tigloyl group instead of a benzoyl group. researchgate.net The structural similarity makes Cephalomannine an attractive starting material for the semisynthesis of this compound.

One patented method describes a process to convert cephalomannine to this compound. google.com This process involves dihydroxylation of the tigloyl group's double bond, followed by cleavage of the resulting diol. The subsequent steps involve benzoylation at the 2'-position and reaction with a 1,2-diamine to furnish the desired benzoyl group on the side chain nitrogen. google.com If the final benzoylation step is omitted, the process yields N-dethis compound, which can then be acylated as described previously to produce various N-acyl analogues. google.com Another approach involves the conversion of cephalomannine to baccatin III, a core taxane intermediate, by treatment with tetrabutylammonium (B224687) borohydride. google.com

Selective Hydrolysis and Reacylation Strategies for Benzoyl Moieties

The this compound molecule contains multiple ester functionalities, including the C-2 benzoyl group, the C-4 acetate (B1210297), the C-10 acetate, and the C-13 side chain ester. The selective hydrolysis of these ester groups can provide access to valuable intermediates for the synthesis of new analogues.

The hydrolysis of these ester groups is sensitive to pH. Under neutral to basic conditions, hydrolysis can occur, often preceded by epimerization at the C-7 position. researchgate.netnih.govresearchgate.net The C-13 side chain is generally the most labile to hydrolysis, followed by the C-10 acetate, and then the C-2 benzoyl and C-4 acetate groups. researchgate.net

Researchers have developed methods for the selective deacylation and reacylation of this compound. For example, the C-2 benzoyl group can be selectively removed under specific conditions, and the resulting 2-debenzoyl intermediate can be used to synthesize analogues with modified C-2 substituents. nih.gov Similarly, enzymatic methods have been developed for the selective deacetylation at the C-10 position. For instance, the enzyme C-10 deacetylase can convert baccatin III to 10-deacetylbaccatin III (10-DAB), a key precursor for this compound semisynthesis. annualreviews.orgnih.govnih.gov

Development of Novel Synthetic Methodologies for this compound Derivatives

The development of novel synthetic methodologies continues to be an active area of research, aiming to create this compound derivatives with improved properties. These efforts often focus on modifying the C-2 benzoyl group and the N-benzoyl group of the C-13 side chain, as these regions are critical for the molecule's interaction with its biological target.

Novel C2-C3'N-linked macrocyclic taxoids have been synthesized through ring-closing metathesis. acs.org These compounds create a tether between the C-2 position and the nitrogen of the side chain, resulting in conformationally constrained analogues. The biological activity of these macrocyclic derivatives is highly dependent on the position of the aromatic ring linkage (ortho, meta, or para). acs.org For example, a meta-substituted macrocyclic taxoid was found to be as potent as this compound in microtubule stabilization assays. acs.org

Other strategies involve the introduction of diverse aromatic and heteroaromatic groups at the N-acyl position via the acylation of N-dethis compound. nih.gov Several of these analogues, such as N-debenzoyl-N-(3-furoyl)paclitaxel, have demonstrated cytotoxicity comparable to or greater than this compound itself. nih.gov Modifications at the C-2 position have also been explored, with the synthesis of derivatives bearing different benzoyl substituents or other aromatic groups to probe structure-activity relationships. nih.gov

The table below provides examples of synthetic strategies for creating novel this compound derivatives.

Derivative Type Synthetic Strategy Key Precursor Notable Feature
N-Acyl AnaloguesSchotten-Baumann acylationN-dethis compoundAllows for a wide variety of substituents at the N-acyl position. google.comnih.gov
C2-Modified AnaloguesRegioselective cleavage of the C2-benzoyl group followed by reacylation.This compoundIntroduction of different functionalities at the C2 position. nih.govclockss.org
C2-C3'N-Linked Macrocyclic TaxoidsRing-closing metathesis or Heck macrocyclization.Docetaxel derivatives with appropriate linkers.Creates conformationally restricted analogues to study bioactive conformations. acs.orgresearchgate.net
Photoactivatable DerivativesAttachment of a photoremovable group (e.g., Nvoc) to a hydroxyl position.This compoundAllows for spatiotemporal control of the compound's activity. google.com

These ongoing synthetic efforts continue to expand the chemical space around the this compound scaffold, leading to the discovery of new derivatives with potentially enhanced therapeutic profiles.

Rational Design and Synthesis of Benzoyltaxol Analogues

Design Principles for Modifying the Benzoyl Moiety

The benzoyl groups at the C-2 and C-3' (N-benzoyl) positions are critical for the biological activity of paclitaxel (B517696). researchgate.netmdpi.com The C-2 benzoyl group, in particular, is considered essential, and its removal leads to a near-total loss of activity. core.ac.uk The prevailing hypothesis for the bioactive conformation of paclitaxel, known as the T-Taxol model, suggests that the molecule adopts a T-shape where the C-2 benzoyl group is positioned between the two phenyl rings of the C-13 side chain. nih.govtandfonline.com Modifications to the benzoyl moieties are therefore guided by principles aimed at optimizing these crucial interactions within the tubulin binding pocket.

The N-benzoyl group at the C-3' position of the side chain plays a significant role in the activity of paclitaxel. Systematic approaches, such as the Topliss Operational Scheme, have been employed to guide the synthesis of analogues with substitutions on this aromatic ring to investigate structure-activity relationships. researchgate.net

Research has shown that certain substitutions on the N-benzoyl ring are well-tolerated and can result in analogues with comparable, and in some cases slightly varied, biological activity to the parent compound. For instance, the synthesis of an analogue with a para-chloro substitution on the N-benzoyl group yielded a derivative with activity comparable to paclitaxel in both tubulin assembly assays and cytotoxicity evaluations against B16 melanoma cells. nih.gov This suggests that the electronic properties and size of substituents at this position can be modulated without significantly disrupting the binding affinity. The synthesis of these analogues often involves coupling a suitably modified N-acyl-β-lactam with a protected baccatin (B15129273) III core. researchgate.netnih.gov

Table 1: Activity of Selected N-Benzoyl Substituted Paclitaxel Analogues
AnalogueN-Benzoyl SubstitutionRelative Biological Activity (Compared to Paclitaxel)Reference
N-(p-chlorobenzoyl)paclitaxelpara-ChloroComparable nih.gov
Various analogues from Topliss SchemeVarious (e.g., chloro, methyl, methoxy)Generally similar researchgate.net

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of a ligand on its target protein. nih.gov This method involves incorporating a photoreactive group into the ligand's structure. wikipedia.org Upon irradiation with light of a specific wavelength, this group forms a highly reactive species that covalently bonds to nearby amino acid residues within the binding pocket, thus "labeling" the interaction site. nih.govwikipedia.org

Several photoaffinity-labeled paclitaxel analogues have been designed with photoreactive groups on the benzoyl moieties to elucidate the paclitaxel-tubulin binding site. An important example is 3'-N-(p-azidobenzoyl)taxol, which was used to demonstrate that the C-13 side chain binds to the N-terminal 31 amino acids of β-tubulin. tandfonline.com Similarly, to probe the interactions of the C-2 benzoyl group, 2-debenzoyl-2-(m-azidobenzoyl)taxol was synthesized. tandfonline.com This analogue successfully labeled amino acids 217-231 of β-tubulin, providing direct evidence for the proximity of the C-2 benzoyl group to this region of the protein. tandfonline.com The placement of the azido (B1232118) group is critical; studies have shown that a meta-substituted azido benzoyl group at C-2 results in a highly cytotoxic compound, whereas the para-substituted equivalent is essentially inactive, highlighting the sensitivity of the binding pocket to the substitution pattern on the benzoyl ring. nih.gov

Modification at Other Positions (e.g., C10, C2, C13 side chain) Influencing Benzoyl Group Context

The conformation and biological activity of paclitaxel are not solely determined by its benzoyl groups but are a result of the interplay between all its structural components. Modifications at other positions on the taxane (B156437) core and side chain can influence the spatial orientation and electronic environment of the C-2 benzoyl group, thereby altering the molecule's interaction with tubulin.

The C-2 benzoyl group is a crucial component for antitumor activity. researchgate.netmdpi.com Structure-activity relationship studies have revealed that modifications to this group are highly consequential. Interestingly, while para-substituted 2-benzoyl analogues tend to be much less active than paclitaxel, analogues with meta-substituted aroyl groups are often significantly more active. nih.gov For example, a meta-azido derivative was found to be about six times more cytotoxic than paclitaxel. nih.gov

Modifications at the C-10 position, such as replacing the acetyl group with a propionyl or cyclopropane (B1198618) carbonyl group, have been explored in the development of new-generation analogues. acs.org While the C-10 acetate (B1210297) can be removed without a major loss of potency, these changes can modulate activity and have been shown to have a minor effect on the ability to overcome certain types of drug resistance. tandfonline.comresearchgate.net

The C-13 side chain is fundamental to paclitaxel's activity, and its conformation relative to the C-2 benzoyl group is a key aspect of binding. mdpi.com In aqueous environments, a "hydrophobic collapse" can occur, bringing the C-3' phenyl group and the C-2 benzoyl group into proximity. nih.govtandfonline.com The widely accepted T-Taxol model of the bioactive conformation posits that the C-2 benzoyl group fits between the C-3' phenyl and C-3' benzamido rings, a conformation stabilized by interactions with tubulin residues like His-227. pnas.org Therefore, any modification to the C-13 side chain can alter this critical spatial arrangement. Efforts to lock the molecule into this bioactive conformation by synthesizing bridged analogues, such as those linking the C-4 and C-3' positions, have produced compounds with potent activity, underscoring the importance of maintaining the correct context for the benzoyl group. pnas.orggoogle.com

Table 2: Influence of Modifications at Various Positions on Paclitaxel Analogue Activity
Position of ModificationType of ModificationEffect on ActivityInfluence on Benzoyl Group ContextReference
C-2 Benzoylmeta-substituents (e.g., -N₃, -Cl, -MeO)Often significantly increased activityDirectly alters interaction with hydrophobic binding pocket nih.govresearchgate.net
C-2 Benzoylpara-substituents (e.g., -N₃)Significantly decreased activityUnfavorable interaction within the binding site nih.gov
C-10 AcetylReplacement with other acyl groups (e.g., propionyl)Modest effect on potencyMinor influence on overall conformation acs.orgresearchgate.net
C-4/C-3' BridgeCovalent linker between C-4 and C-3' side chainCan surpass activity of paclitaxelConstrains molecule to the bioactive T-Taxol conformation, optimizing the benzoyl group's position pnas.orggoogle.com

Library Synthesis and High-Throughput Screening of Benzoyltaxol Analogues

The search for paclitaxel analogues with improved properties has been greatly accelerated by the advent of combinatorial chemistry and high-throughput screening (HTS). scielo.brijpsonline.com These technologies allow for the rapid synthesis and evaluation of large collections, or "libraries," of related compounds, enabling a much broader exploration of chemical diversity than traditional one-by-one synthesis. nih.gov

A key strategy for generating taxoid libraries is solid-phase synthesis, where the paclitaxel precursor, such as 10-deacetylbaccatin III, is attached to a solid resin support. acs.orgnih.gov This allows for sequential chemical reactions, such as acylation at the C-7 and C-10 positions, to be carried out efficiently. Using a "split and pool" methodology, a vast number of different acyl groups can be introduced, leading to a large library of diverse analogues. acs.org For instance, a library of 7-acyl, 10-acyl, and 7,10-diacyl paclitaxel analogues was synthesized by linking 10-deacetylpaclitaxel to a resin and performing various acylation reactions. acs.orgnih.gov

To manage the synthesis and tracking of large libraries, advanced techniques like radiofrequency encoded combinatorial (REC) chemistry have been developed. figshare.com This strategy was used to construct a 400-membered taxoid library in discrete quantities, demonstrating the power of combinatorial methods for complex natural products. scielo.brfigshare.com

Once synthesized, these libraries are evaluated using HTS methods. nih.gov For paclitaxel analogues, a primary assay is the in vitro tubulin assembly assay, which measures the compound's ability to promote microtubule polymerization. nih.gov HTS allows for the rapid testing of thousands of compounds, and methodologies have been specifically developed to handle the small quantities of material typically generated in combinatorial synthesis. nih.govresearchgate.net This combined approach of library synthesis and HTS has successfully identified novel analogues with improved tubulin-assembly activity and cytotoxicity, providing valuable leads for further development. acs.orgnih.gov

Compound Names Mentioned in Article

Table 3: List of Chemical Compounds
Compound Name
2-debenzoyl-2-(m-azidobenzoyl)taxol
3'-N-(p-azidobenzoyl)taxol
10-deacetylbaccatin III
10-deacetylpaclitaxel
Baccatin III
This compound (Paclitaxel)
N-(p-chlorobenzoyl)paclitaxel

Structure Activity Relationship Sar Investigations of Benzoyltaxol Analogues

Impact of Benzoyl Group Substitutions on Molecular Interactions

The substitution patterns on the aromatic rings of the benzoyl groups have a significant impact on the molecule's ability to interact with the tubulin binding pocket. These effects can be broadly categorized into positional, electronic, and steric factors.

Positional and Electronic Effects of Substituents

Systematic investigations into the effects of substituents on the N-benzoyl ring have revealed that both the nature and position of the substituent are critical. A common strategy for these investigations is the Topliss Operational Scheme, a method for optimizing aromatic substitutions in drug design. researchgate.net Studies applying this scheme have synthesized and evaluated a range of N-benzoyl analogues, revealing that many derivatives possess biological properties, such as microtubule assembly promotion, similar to the parent compound, Paclitaxel (B517696). researchgate.netresearchgate.net

Generally, substitutions at the para-position of the N-benzoyl ring are well-tolerated. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can modulate the activity, although often modestly. For instance, the introduction of both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) at the para-position can result in analogues that retain potent activity. researchgate.netacs.org This suggests that the primary role of this aromatic ring is to engage in hydrophobic interactions within the binding pocket, a function that is not overly sensitive to electronic perturbations at this position.

Table 1: Relative Activity of N-Benzoyl Substituted Paclitaxel Analogues
SubstituentPositionElectronic EffectRelative Microtubule Assembly Activity
-H (Paclitaxel)-Neutral100%
-FparaWithdrawing~100%
-ClparaWithdrawingSlightly less active
-OCH₃paraDonating~100%
-NO₂metaWithdrawingSignificantly less active

This table presents generalized data compiled from SAR studies. Actual values can vary based on specific assay conditions.

Steric Considerations within the Benzoyl Moiety

While electronic effects at the para-position are often tolerated, the steric bulk of substituents can be a limiting factor. Large, bulky groups can introduce unfavorable steric clashes within the confined space of the tubulin binding pocket, potentially disrupting the optimal orientation of the entire side chain. For example, substitutions at the ortho-positions of the N-benzoyl ring are generally detrimental to activity. This is likely due to steric hindrance that prevents the benzoyl group from adopting the necessary conformation for effective binding. The phenyl ring of the N-benzoyl group is positioned in a hydrophobic pocket near β-tubulin residues such as Val23, and steric bulk can interfere with this critical interaction. nih.govresearchgate.net

Role of the N-Benzoyl Moiety in Taxane (B156437) Receptor Binding

The N-benzoyl moiety at the C-3' position is a cornerstone of Paclitaxel's interaction with β-tubulin. Its removal leads to a dramatic loss of activity. nih.gov Molecular dynamics simulations and structural studies have pinpointed its role in anchoring the C-13 side chain within a hydrophobic cleft on the β-tubulin surface. nih.govpnas.org

This benzamido group engages in crucial hydrophobic and van der Waals interactions with several residues in the binding pocket. Key interactions have been identified with residues including Val23, Phe270, and Leu273. nih.gov Specifically, the N-benzoyl ring participates in favorable π-π stacking with the side chain of Phe270 and hydrophobic interactions with Val23. nih.gov These interactions are essential for stabilizing the "T-Taxol" conformation, which is considered the bioactive conformation when bound to microtubules. pnas.orgtandfonline.com The removal of the N-benzoyl group, as in the analogue N-debenzoyl-2′-deoxy-PTX, results in a complete loss of detectable microtubule binding activity, underscoring its indispensable role. nih.gov

Correlation Between Structural Features and Microtubule Assembly Modulation

The ultimate measure of a Benzoyltaxol analogue's activity is its ability to promote the assembly of tubulin into stable microtubules and inhibit their depolymerization. There is a strong correlation between the structural features that favor receptor binding and the efficacy of microtubule assembly.

Analogues with modifications that disrupt key binding interactions show a corresponding decrease in their ability to promote tubulin polymerization. pnas.org For example, the removal of the N-benzoyl group not only abolishes binding affinity but also completely eliminates the ability to promote tubulin assembly. nih.gov Conversely, analogues that maintain or enhance the key interactions, such as certain para-substituted N-benzoyl derivatives, retain high potency in microtubule assembly assays. researchgate.netresearchgate.net

Table 2: Correlation of Structural Modifications with Microtubule Binding and Assembly
CompoundKey Structural FeatureRelative Microtubule Binding AffinityTubulin Assembly Promotion
PaclitaxelIntact N-benzoyl and 2'-OH groupsHighStrong
2'-deoxy-PaclitaxelLacks 2'-OH group~100-fold lower than PaclitaxelWeak
Baccatin (B15129273) IIILacks entire C-13 side chainVery LowVery Weak
N-debenzoyl-2'-deoxy-PaclitaxelLacks N-benzoyl and 2'-OH groupsNot DetectableInactive

Data adapted from studies quantitatively assessing the contribution of key functional groups. nih.gov

These findings confirm that the N-benzoyl group is essential for the initial binding event, which in turn triggers the conformational changes in tubulin that lead to microtubule stabilization. pnas.org

SAR in Photoaffinity Labeling Studies of this compound Analogues

Photoaffinity labeling is a powerful technique used to identify the specific amino acid residues within a binding site that interact with a ligand. dtic.milcolumbia.edu This method involves creating an analogue of the drug that contains a photoreactive group (like an azide (B81097) or diazirine). Upon UV irradiation, this group becomes highly reactive and forms a covalent bond with nearby residues, permanently "labeling" the binding pocket. dtic.mil

The design of effective photoaffinity probes is heavily reliant on prior SAR data. dtic.milnih.gov The photoreactive moiety must be attached to a position on the molecule where modifications are known to be tolerated, ensuring that the probe retains high affinity for the target. dtic.mil SAR studies of this compound have been instrumental in this regard. For example, knowing that the C-2 benzoyl group and the C-3' N-benzoyl group are situated deep within the binding pocket has guided the placement of photoaffinity labels at these positions. pnas.orgresearchgate.net

A probe such as [³H]3′-(p-azidobenzamido)taxol, where the photoreactive azido (B1232118) group replaces the hydrogen at the para-position of the N-benzoyl ring, was designed based on the knowledge that this position tolerates substitution. This probe successfully labeled the N-terminal 31 amino acids of β-tubulin, specifically identifying residues like Val23 as being in close proximity to the N-benzoyl ring. pnas.org Similarly, placing a photoreactive group on the C-2 benzoyl ring, as in [³H]2-(m-azidobenzoyl)paclitaxel, led to the labeling of β-tubulin residues 217–231. pnas.org These experiments, made possible by SAR data, have been crucial in constructing a detailed map of the Paclitaxel binding site on tubulin. pnas.orgdtic.mil

Molecular and Cellular Mechanisms of Action Inferred from Benzoyltaxol Analogues

Interaction of Benzoyltaxol Analogues with Tubulin and Microtubule Dynamics

This compound analogues exert their effects by directly binding to tubulin, the fundamental protein subunit of microtubules. This interaction alters the delicate equilibrium between tubulin dimers and polymerized microtubules, ultimately affecting the structural integrity and function of the cytoskeleton.

Specific Binding Sites on β-Tubulin Isotypes

The primary target of this compound and its analogues is the β-subunit of the α/β-tubulin heterodimer. nih.gov Mammalian cells express multiple β-tubulin isotypes, and the expression levels of these isotypes can vary between different cell types and can be altered in cancer cells, contributing to drug resistance. nih.govpnas.org Studies utilizing photoaffinity-labeled this compound analogues have been pivotal in identifying the specific binding domains and understanding the differential interactions with these isotypes.

Research using the tritium-labeled taxol analogue, 2-(m-azidobenzoyl)taxol, has demonstrated that it binds differentially to distinct β-tubulin isotypes. nih.govpnas.org Notably, βIII-tubulin, an isotype often overexpressed in tumors resistant to microtubule-stabilizing agents, exhibits the lowest binding affinity for 2-(m-azidobenzoyl)taxol compared to other isotypes. nih.govpnas.orgnih.gov This reduced binding has been attributed to a single amino acid substitution at position 218 in the leucine (B10760876) cluster region of βIII-tubulin, where an alanine (B10760859) residue is present instead of the threonine found in other isotypes. nih.govpnas.org Molecular dynamics simulations have indicated that this T218A variation significantly decreases the frequency of taxol-accommodating conformations, thereby inhibiting drug binding. nih.govpnas.org

Further photoaffinity labeling studies have identified specific peptide regions within β-tubulin that are crucial for the interaction with this compound analogues. For instance, [3H]2-(m-azidobenzoyl)taxol has been shown to photolabel a peptide containing amino acid residues 217-231 of β-tubulin. nih.gov Another analogue, [3H]3'-(p-azidobenzamido)taxol, photolabels the N-terminal 31 amino acids of β-tubulin. nih.gov These findings, combined with competition assays showing that unlabeled taxol and 2-(m-azidobenzoyl)taxol compete for the same binding domain, confirm a common binding pocket for these analogues on β-tubulin. nih.gov

The inhibitory effects of various microtubule-stabilizing agents on the photolabeling of β-tubulin by 2-(m-azidobenzoyl)taxol have been shown to be distinct for tubulin from different sources with varying isotype compositions, highlighting the nuanced interactions between different analogues and β-tubulin isotypes. aacrjournals.org For example, next-generation taxanes like SB-T-1214 and SB-CST-10202 exhibit distinct inhibitory effects on the photolabeling of β-tubulin from different eukaryotic sources. nih.gov

This compound Analogueβ-Tubulin Isotype InteractionKey FindingsCitation
2-(m-azidobenzoyl)taxolBinds differentially to various β-tubulin isotypes.Exhibits the lowest binding affinity for βIII-tubulin due to an alanine residue at position 218. nih.govpnas.org
[3H]3'-(p-azidobenzamido)taxolBinds to β-tubulin.Photolabels the N-terminal 31 amino acids. nih.gov
[3H]2-(m-azidobenzoyl)taxolBinds to β-tubulin.Photolabels a peptide containing amino acid residues 217-231. nih.gov

Influence on Microtubule Polymerization and Stabilization

The binding of this compound analogues to β-tubulin has a profound impact on the dynamic nature of microtubules. These compounds are classified as microtubule-stabilizing agents because they shift the equilibrium from soluble tubulin dimers towards the polymerized microtubule form. nih.govnih.gov This stabilization makes the microtubules resistant to depolymerization. nih.gov

The process of stabilization is accompanied by a conformational change in the microtubule surface lattice and, consequently, in the tubulin dimer itself. nih.gov The kinetics of this interaction have been studied, revealing that the binding of taxol to microtubules is a rapid, diffusion-controlled reaction. csic.es The association rate constant for taxol binding at 37 °C has been measured to be approximately (3.6 ± 0.1) x 10^6 M⁻¹s⁻¹. researchgate.net

The stabilizing effect of taxol is concentration-dependent and slows the flux of tubulin at both ends of the microtubule. nih.gov This is achieved primarily by decreasing the dissociation rate constants for tubulin at both ends, with little effect on the association rate constants. nih.gov The structure of microtubules assembled in the presence of taxol shows a more significant change compared to when taxol is added to pre-assembled microtubules, although both result in highly stable structures. nih.gov This enhanced stability disrupts the normal dynamic instability of microtubules, which is essential for their cellular functions.

Cellular Responses to Microtubule Stabilization by this compound Analogues

The hyper-stabilization of microtubules by this compound analogues disrupts numerous cellular processes that are dependent on a dynamic microtubule network, most notably cell division. This interference with microtubule function leads to distinct cellular responses, including modulation of the cell cycle and the induction of programmed cell death.

Cell Cycle Progression Modulation

A primary consequence of microtubule stabilization by this compound analogues is the arrest of the cell cycle, predominantly in the G2/M phase. nih.govnih.gov The proper formation and function of the mitotic spindle, which is composed of microtubules, are essential for the segregation of chromosomes during mitosis. By preventing the dynamic shortening and lengthening of spindle microtubules, this compound analogues activate the spindle assembly checkpoint, leading to a halt in mitotic progression. nih.gov

Studies have shown that treatment with these compounds leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govmdpi.comnih.gov The effectiveness of this cell cycle arrest can vary between different cell lines and with different analogues. For instance, some novel benzenesulfonate (B1194179) derivatives have been shown to induce a stronger G2/M arrest than paclitaxel (B517696) itself. mdpi.com The cellular response can also differ, with some cell lines undergoing mitotic arrest followed by apoptosis, while others may exit mitosis without cell division, resulting in polyploidy. nih.gov

Induction of Apoptotic Pathways

The sustained arrest in the G2/M phase of the cell cycle ultimately triggers programmed cell death, or apoptosis. nih.gov The induction of apoptosis by taxol and its analogues is a complex process that can be mediated by both p53-dependent and p53-independent pathways. nih.gov

One of the key mechanisms involves the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which occurs in a p53-independent manner. nih.gov The induction of apoptosis is often characterized by hallmark features such as chromatin condensation, DNA fragmentation, and the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov

The apoptotic signaling cascade initiated by taxol can vary between cell types. In non-neuronal cells, taxol-induced apoptosis is associated with the activation of c-Jun N-terminal kinase (JNK) and the subsequent phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. nih.gov However, in cortical neurons, taxol induces apoptosis through a Bcl-2-independent mechanism that still requires JNK signaling to the nucleus. nih.gov The intrinsic apoptotic pathway, also known as the mitochondrial pathway, plays a crucial role. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. nih.govmdpi.comnih.gov

Mechanistic Insights from Photoaffinity Probes Derived from this compound

Photoaffinity labeling has proven to be an invaluable technique for elucidating the molecular details of the interaction between this compound analogues and their cellular targets. nih.govnih.gov This method utilizes this compound derivatives that incorporate a photoreactive group. Upon irradiation with UV light, this group forms a highly reactive intermediate that covalently binds to nearby amino acid residues in the binding pocket of the target protein, allowing for the precise identification of the interaction site. nih.govnih.gov

Several photoaffinity probes based on the this compound scaffold have been developed and used to map the taxol-binding site on β-tubulin. As previously mentioned, [3H]2-(m-azidobenzoyl)taxol and [3H]3'-(p-azidobenzamido)taxol have been instrumental in identifying key binding domains. nih.gov The use of these probes has provided direct evidence that β-tubulin is the primary target of taxol and has helped to delineate the specific regions involved in drug binding. nih.gov

The insights gained from these studies are crucial for understanding the structure-activity relationships of taxol and its analogues and for the rational design of new agents with improved efficacy and the ability to overcome drug resistance. pnas.org The differential labeling of β-tubulin isotypes by these probes, for example, provides a molecular basis for the observed differences in sensitivity of various tumors to taxane-based chemotherapy. nih.govpnas.org

Photoaffinity ProbePhotolabeling Site on β-TubulinMechanistic InsightCitation
[3H]2-(m-azidobenzoyl)taxolPeptide containing amino acids 217-231Identified a key interaction domain within β-tubulin and demonstrated differential binding to β-tubulin isotypes. nih.govpnas.orgnih.gov
[3H]3'-(p-azidobenzamido)taxolN-terminal 31 amino acidsRevealed another critical region for taxol binding at the N-terminus of β-tubulin. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Benzoyltaxol Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of taxanes by providing highly accurate mass measurements. reading.ac.uk This precision allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing it from other compounds with similar nominal masses. reading.ac.uknih.gov Techniques such as hybrid quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers are frequently employed. reading.ac.uknih.gov

In the analysis of taxanes, electrospray ionization (ESI) is a common method, typically showing an abundant singly charged protonated molecule [M+H]⁺ in the positive ion mode. nih.govdoi.org The high mass accuracy of HRMS, often with mass errors of less than 3 ppm, confirms the molecular formula with high confidence. nih.govdoi.org Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation patterns. doi.org By selecting the [M+H]⁺ ion as the precursor, collision-induced dissociation (CID) generates a series of product ions. nih.gov These fragmentation patterns, which often involve the cleavage of the ester bond between the core diterpene ring and the side chain, create a structural "fingerprint" that helps to confirm the identity of the taxane (B156437) backbone and its specific substituents. nih.govdoi.org

Table 1: Illustrative HRMS Data for a Taxane Compound

This table provides representative data for a taxane similar to Benzoyltaxol, demonstrating the principles of HRMS analysis.

ParameterObservationSignificance
Ionization Mode Positive Electrospray (ESI+)Generates protonated molecules [M+H]⁺.
Precursor Ion (m/z) e.g., 854.3755Corresponds to the [M+H]⁺ of the compound.
Mass Accuracy < 3 ppmHigh accuracy confirms the elemental composition. nih.govdoi.org
Proposed Formula e.g., C₄₇H₅₁NO₁₄Derived from the accurate mass measurement.
Key MS/MS Fragments Side-chain loss, core ring fragmentsConfirms the taxane backbone and substituent groups. doi.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for both the isolation of this compound from complex mixtures and the rigorous assessment of its purity. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of taxanes. mdpi.comspringernature.com Reversed-phase HPLC, commonly using a C18 stationary phase, is effective for separating these compounds based on their polarity. nih.gov A gradient mobile phase, typically consisting of acetonitrile (B52724) and water, allows for the efficient elution and separation of various taxane analogs. nih.gov

Purity assessment is performed by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram, with detection commonly achieved using a UV detector set at a wavelength around 227 nm. nih.gov For preparative HPLC, the conditions are scaled up with larger columns to isolate the compound in high purity (>95%). mdpi.com

Coupling HPLC with mass spectrometry (HPLC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS. nih.govnih.gov This hyphenated technique allows for the confirmation of the molecular weight of the compound eluting at a specific retention time, providing a high degree of confidence in peak identification and purity assessment. nih.gov

Table 4: Typical HPLC Method Parameters for Taxane Analysis

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity. mdpi.com
Mobile Phase A WaterPolar component of the mobile phase. mdpi.com
Mobile Phase B AcetonitrileOrganic modifier for elution. mdpi.com
Flow Rate 0.8 - 1.2 mL/minControls retention time and resolution. mdpi.comnih.gov
Detection UV at 227 nmWavelength for optimal detection of the taxane chromophore. nih.gov
Column Temperature 30 - 40 °CEnsures reproducible retention times. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. mendeley.com Taxanes like this compound are large, non-volatile molecules, making them unsuitable for direct GC-MS analysis. mdpi.com However, this method is valuable for identifying volatile impurities or for analyzing smaller, volatile derivatives of the main compound. nih.gov

For analysis, non-volatile compounds can be chemically modified through derivatization to increase their volatility and thermal stability. mdpi.com A common derivatization technique is silylation, which replaces active hydrogens (e.g., in hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. mdpi.com GC-MS can then be used to separate and identify these derivatized products or to screen for any low-molecular-weight, volatile contaminants that may be present in a sample of this compound. nih.gov

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for a compound explicitly identified as "this compound." Consequently, the detailed research findings and data tables for its crystalline structure, as requested, cannot be generated.

X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal lattice. Furthermore, it elucidates the molecule's conformation, including bond lengths, bond angles, and torsional angles, as well as intermolecular interactions such as hydrogen bonding that stabilize the crystal packing.

For a compound like a taxol derivative, X-ray crystallography would reveal the conformation of the complex tetracyclic core and its substituents. This includes the orientation of the benzoyl groups and other functional moieties, which is crucial for understanding its structure-activity relationships.

While crystallographic data exists for paclitaxel (B517696) (the parent compound of which "this compound" would be a derivative) and numerous other modified taxanes, no specific entry for "this compound" with a complete set of diffraction data could be located. Without the primary crystallographic information file (CIF), it is not possible to construct an accurate and scientifically valid data table or a detailed analysis of its crystalline structure.

Therefore, section 7.4 on the X-Ray Diffraction for Crystalline Structure Analysis of this compound cannot be completed at this time due to the absence of the necessary experimental data in the searched resources.

Computational Chemistry and Molecular Modeling Studies of Benzoyltaxol

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.

Prediction of Binding Modes with Tubulin Isotypes

Molecular docking studies have been pivotal in visualizing the interaction of taxanes, including by extension Benzoyltaxol, with their binding site on the β-tubulin subunit. These simulations have confirmed that the C-2 benzoyl group and the taxane (B156437) ring system are essential for binding. The docking poses reveal that taxanes bind to a pocket on the luminal side of the microtubule.

Notably, computational studies have shed light on the differential binding of taxane analogs to various β-tubulin isotypes. For instance, research using a photoaffinity labeled analog, 2-(m-azidobenzoyl)taxol, has shown that it binds differently to distinct β-tubulin isotypes, with a significantly lower amount binding to βIII-tubulin. nih.gov Molecular modeling suggests that a single amino acid substitution in the βIII isotype, an alanine (B10760859) at position 218 (Ala218) where other isotypes have a threonine, is responsible for this reduced binding. nih.gov This finding is critical as the overexpression of βIII-tubulin is often associated with resistance to taxane-based chemotherapy.

Estimation of Binding Affinities

Beyond predicting the binding pose, molecular docking and more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding affinity between a ligand and its receptor. These estimations are typically expressed as binding energies, with more negative values indicating a stronger interaction.

While specific binding energy values for this compound are not extensively reported, studies on closely related paclitaxel (B517696) derivatives provide valuable insights. For example, molecular docking studies of paclitaxel-benzoxazole hybrids have calculated -Cdocker Interaction Energy values with β-tubulin to be in the range of 52.9 to 54.7 kcal/mol. nih.gov More extensive molecular dynamics simulations on paclitaxel have revealed different binding poses with mean binding energies ranging from approximately -7.9 to -11.2 kcal/mol, which are in close agreement with experimental estimates of paclitaxel's binding affinity to microtubules. nih.gov These computational estimations help in ranking potential drug candidates and understanding the energetic contributions of different parts of the molecule to the binding interaction.

Compound ClassComputational MethodEstimated Binding Energy (kcal/mol)Reference
Paclitaxel-benzoxazole hybridsMolecular Docking (-Cdocker Interaction Energy)52.9 - 54.7 nih.gov
PaclitaxelMolecular Dynamics (MM/GBSA)-7.9 to -11.2 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Molecular Activity

While specific QSAR models exclusively for this compound are not prominent, 3D-QSAR models have been developed for the broader class of taxanes. nih.gov These models are built using a set of taxane derivatives with known activities and are then used to predict the activity of new, untested compounds. The process involves aligning the molecules and then using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D properties (steric, electrostatic, hydrophobic fields) of the molecules with their biological activity. Such models have proven useful in understanding the structural requirements for potent tubulin inhibition. nih.govtandfonline.com

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. QSAR and related modeling techniques help in identifying these key pharmacophoric features. For taxanes, these studies have generated pharmacophoric models that highlight the essential chemical features required for binding to the tubulin site. researchgate.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The C-2 benzoyl group, for instance, is consistently identified as a crucial hydrophobic and aromatic feature for interaction with the binding pocket. researchgate.net By understanding these key features, medicinal chemists can design new molecules that retain these essential characteristics while having improved properties.

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes that occur over time when a ligand binds to its receptor. These simulations have been instrumental in understanding the dynamic nature of the this compound-tubulin interaction. doaj.org

MD simulations have revealed that the binding of paclitaxel and its analogs to β-tubulin induces conformational changes in the M-loop, a region of the protein that is critical for lateral contacts between protofilaments in a microtubule. nih.gov The simulations show that taxanes stabilize the M-loop in a conformation that promotes microtubule assembly and inhibits depolymerization. nih.gov

Furthermore, MD simulations have been used to investigate the structural basis for the differential binding of taxanes to tubulin isotypes. Computational studies have shown that the T218A mutation in βIII-tubulin leads to a dramatic decrease in the frequency of taxol-accommodating conformations, thereby explaining the reduced binding affinity. nih.gov These simulations provide a dynamic and energetic rationale for the experimental observations and offer a powerful tool for predicting the impact of tubulin mutations on taxane efficacy. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties of this compound

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure and properties of molecules. researchgate.net By focusing on the electron density rather than the complex multi-electron wavefunction, DFT provides a computationally efficient method to predict various molecular attributes, including electronic properties crucial for understanding reactivity and intermolecular interactions. researchgate.net This section details the electronic properties of this compound, often referred to as Taxol or Paclitaxel, as elucidated by DFT calculations.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The electronic reactivity and kinetic stability of a molecule are significantly described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov

DFT calculations have been employed to determine the HOMO and LUMO energies for this compound. These theoretical investigations provide insight into the molecule's electronic behavior. The calculated energies for this compound (Taxol) are presented in the table below.

ParameterValue (eV)
$E_{HOMO}$-6.21
$E_{LUMO}$-1.58
Energy Gap (ΔE)4.63

This table presents the calculated electronic properties of this compound (Taxol) based on Density Functional Theory. indianchemicalsociety.com

The distribution of the frontier molecular orbitals provides further detail on the reactive sites of the molecule. For this compound, the electron density of the HOMO is primarily localized on the A ring and is also partially distributed across the B ring and the side chains at positions C9, C10, C12, and C13. indianchemicalsociety.com In contrast, the LUMO's electron density is concentrated exclusively on the side chain. indianchemicalsociety.com This distribution suggests that the side chain is the most probable region for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic agents. nih.gov The MEP map illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov

In the case of this compound, MEP analysis reveals that the negative potential is concentrated around the electronegative oxygen atoms of the carbonyl groups. nih.gov Conversely, the regions of positive potential are localized around the hydrogen atoms. This mapping of the electrostatic potential provides a visual representation of the electron-rich and electron-poor areas of the molecule, which is fundamental to understanding its interaction with other chemical species.

Q & A

Q. What experimental methodologies are recommended for synthesizing Benzoyltaxol with high purity and yield?

this compound synthesis typically involves taxane core functionalization using benzoyl chloride derivatives under controlled acylation conditions. Key steps include:

  • Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyl groups during benzoylation .
  • Catalytic optimization : Employ DMAP (4-dimethylaminopyridine) or pyridine to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol/water mixtures . Advanced Note: Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers validate the structural identity of this compound derivatives?

A multi-spectral approach is essential:

  • NMR : Compare ¹H/¹³C NMR peaks with taxol core benchmarks (e.g., δ 8.1–7.5 ppm for aromatic protons in benzoyl groups) .
  • HRMS : Confirm molecular ion [M+Na]⁺ with <2 ppm mass accuracy .
  • IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) . Critical step: Cross-validate spectral data against reference libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs be systematically analyzed?

Contradictions often arise from variations in assay conditions or cellular models. Resolve via:

  • Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., paclitaxel) across ≥3 independent trials .
  • Cellular context analysis : Compare results in taxane-resistant vs. sensitive cell lines (e.g., A549 vs. MCF-7) to identify microenvironmental dependencies .
  • Meta-analysis : Apply Q-test or I² statistics to quantify heterogeneity in published datasets . Example: Discrepancies in microtubule stabilization assays may stem from differing GTP concentrations—standardize buffer conditions (1 mM GTP, 37°C) .

Q. What advanced techniques optimize this compound’s stability in aqueous formulations?

Address hydrolysis and aggregation using:

  • Lyophilization : Pre-formulate with cyclodextrins (e.g., β-CD at 1:2 molar ratio) to enhance shelf life .
  • Nanoencapsulation : Use PEG-PLGA nanoparticles (size <200 nm, PDI <0.2) to improve solubility and reduce degradation .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via UPLC-MS/MS .

Q. How can computational methods predict this compound’s binding affinity to β-tubulin?

Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Docking grid : Focus on taxane-binding pocket (M-loop residues: Pro274, Arg278, Gln281) .
  • Free energy calculations : Use MM-PBSA to estimate ΔG binding (±1 kcal/mol accuracy) . Validation: Correlate in silico results with SPR (surface plasmon resonance) binding assays (KD <10 nM indicates high affinity) .

Methodological Guidelines for Data Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity of this compound?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slopes .
  • Error propagation : Report SEM for triplicate experiments and apply ANOVA with Tukey post-hoc tests for multi-group comparisons .
  • Reproducibility : Adhere to MIAME standards for omics data or ARRIVE guidelines for in vivo studies .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound analogs?

Perform mechanistic pharmacokinetic studies:

  • ADME profiling : Measure plasma half-life (t½), Cmax, and AUC in rodent models .
  • Tissue distribution : Use LC-MS/MS to quantify drug levels in tumors vs. normal tissues .
  • Metabolite identification : Screen for de-benzoylated metabolites via HRMS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.